5'-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-3'-deoxyguanosine
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Overview
Description
5’-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-3’-deoxyguanosine is a modified nucleoside used primarily in the synthesis of oligonucleotides. This compound is significant in the field of molecular biology and biochemistry due to its role in protecting groups during the synthesis of DNA and RNA sequences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-3’-deoxyguanosine involves multiple steps. Initially, the guanosine derivative is protected at the 5’-hydroxyl group with a dimethoxytrityl (DMT) group. The N2 position is then protected with a dimethylaminomethylidene group. The reaction conditions typically involve the use of organic solvents such as dichloromethane and acetonitrile, and reagents like dichloroacetic acid for detritylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated solid-phase synthesis techniques, which allow for the efficient and high-yield production of oligonucleotides .
Chemical Reactions Analysis
Types of Reactions
5’-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-3’-deoxyguanosine undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the guanine base, leading to the formation of 8-oxoguanine.
Reduction: Reduction reactions can reverse oxidation processes.
Substitution: The dimethoxytrityl group can be substituted under acidic conditions to yield the free nucleoside.
Common Reagents and Conditions
Common reagents used in these reactions include dichloroacetic acid for detritylation and various oxidizing agents for oxidation reactions. The conditions often involve organic solvents and controlled temperatures to ensure the stability of the compound .
Major Products
The major products formed from these reactions include the free nucleoside after detritylation and oxidized derivatives such as 8-oxoguanine .
Scientific Research Applications
5’-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-3’-deoxyguanosine is widely used in scientific research, particularly in:
Mechanism of Action
The mechanism of action of 5’-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-3’-deoxyguanosine involves its role as a protecting group during oligonucleotide synthesis. The dimethoxytrityl group protects the 5’-hydroxyl group, preventing unwanted reactions during the synthesis process. The dimethylaminomethylidene group protects the N2 position of guanine, ensuring the integrity of the nucleoside during chemical reactions .
Comparison with Similar Compounds
Similar Compounds
5’-O-(Dimethoxytrityl)-N2-isobutyryl-2’-deoxyguanosine: Similar in structure but uses an isobutyryl group for protection.
5’-O-(Dimethoxytrityl)-N2-benzoyl-2’-deoxyguanosine: Uses a benzoyl group for protection.
Uniqueness
5’-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-3’-deoxyguanosine is unique due to its specific protecting groups, which provide stability and efficiency during oligonucleotide synthesis. The dimethylaminomethylidene group offers a distinct advantage in terms of protecting the N2 position of guanine, making it a preferred choice in certain synthetic applications .
Properties
Molecular Formula |
C34H36N6O6 |
---|---|
Molecular Weight |
624.7 g/mol |
IUPAC Name |
N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C34H36N6O6/c1-39(2)20-36-33-37-31-30(32(42)38-33)35-21-40(31)29-18-27(41)28(46-29)19-45-34(22-8-6-5-7-9-22,23-10-14-25(43-3)15-11-23)24-12-16-26(44-4)17-13-24/h5-17,20-21,27-29,41H,18-19H2,1-4H3,(H,37,38,42)/t27-,28+,29+/m0/s1 |
InChI Key |
YTRIMRXIMVGPAL-ZGIBFIJWSA-N |
Isomeric SMILES |
CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Canonical SMILES |
CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Origin of Product |
United States |
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